1-Bromo-3-(tert-butoxy)-5-chlorobenzene

Description

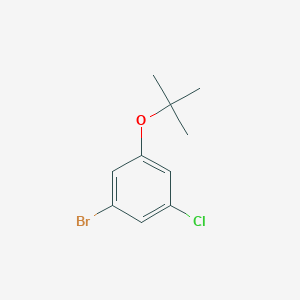

1-Bromo-3-(tert-butoxy)-5-chlorobenzene is a substituted aromatic compound featuring a benzene ring with three distinct substituents:

- Bromine at position 1,

- tert-Butoxy group (-O-C(CH₃)₃) at position 3,

- Chlorine at position 4.

The tert-butoxy group contributes steric bulk and electron-donating resonance effects, while chlorine and bromine provide electron-withdrawing characteristics and sites for further functionalization.

Properties

Molecular Formula |

C10H12BrClO |

|---|---|

Molecular Weight |

263.56 g/mol |

IUPAC Name |

1-bromo-3-chloro-5-[(2-methylpropan-2-yl)oxy]benzene |

InChI |

InChI=1S/C10H12BrClO/c1-10(2,3)13-9-5-7(11)4-8(12)6-9/h4-6H,1-3H3 |

InChI Key |

ISNGCROTSCUGHM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=CC(=CC(=C1)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-(tert-butoxy)-5-chlorobenzene can be synthesized through several methods. One common method involves the bromination of 3-(tert-butoxy)-5-chlorobenzene. This reaction typically uses bromine (Br2) or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(tert-butoxy)-5-chlorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

Elimination Reactions: The compound can undergo elimination reactions to form alkenes, especially in the presence of strong bases like potassium tert-butoxide.

Oxidation and Reduction Reactions: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds, while reduction reactions can convert the bromine and chlorine atoms to hydrogen.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydroxide (NaOH), sodium methoxide (NaOCH3), or ammonia (NH3) are commonly used.

Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used under high-temperature conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

Major Products Formed

Substitution Reactions: Products include 3-(tert-butoxy)-5-chlorophenol, 3-(tert-butoxy)-5-chloroanisole, and 3-(tert-butoxy)-5-chloroaniline.

Elimination Reactions: Products include alkenes such as 3-(tert-butoxy)-5-chlorostyrene.

Oxidation and Reduction Reactions: Products include carbonyl compounds and dehalogenated derivatives.

Scientific Research Applications

1-Bromo-3-(tert-butoxy)-5-chlorobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of drug candidates.

Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(tert-butoxy)-5-chlorobenzene involves its interaction with molecular targets through various chemical reactions. The bromine and chlorine atoms can participate in nucleophilic substitution reactions, while the tert-butoxy group can undergo oxidation or reduction. These reactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to changes in cellular pathways and functions.

Comparison with Similar Compounds

Substituent Positional Isomers

1-Bromo-4-(tert-butoxy)benzene (CAS 60876-70-2)

- Structure : tert-Butoxy at position 4 instead of 3.

- Key Differences :

1-Bromo-3,5-di-tert-butylbenzene (CAS 22385-77-9)

- Structure: tert-Butyl groups (non-oxygenated) at positions 3 and 5.

- Higher hydrophobicity and thermal stability due to the absence of an oxygen linker .

Alkoxy Group Variations

1-Bromo-3-isobutoxy-5-(trifluoromethoxy)benzene (CAS 1221793-64-1)

- Structure : Isobutoxy (-O-CH₂CH(CH₃)₂) at position 3 and trifluoromethoxy (-O-CF₃) at position 5.

- Key Differences :

1-Bromo-3-ethoxybenzene

- Structure : Ethoxy (-O-CH₂CH₃) at position 3.

- Key Differences :

Halogen and Functional Group Variations

1-Bromo-3-chloro-5-methylbenzene (CAS 23058-81-3)

- Structure : Methyl group at position 5 instead of tert-butoxy.

- Key Differences :

1-Bromo-3-(trifluoromethoxy)-5-chlorobenzene

- Structure : Trifluoromethoxy replaces tert-butoxy.

- Key Differences :

Data Table: Key Properties of Selected Analogs

| Compound Name | CAS Number | Molecular Weight | Key Substituents | Boiling Point (°C) | Solubility (Polar Solvents) |

|---|---|---|---|---|---|

| 1-Bromo-3-(tert-butoxy)-5-chlorobenzene | Not Available | 277.56 | Br, -O-C(CH₃)₃, Cl | 250–260 (est.) | Low |

| 1-Bromo-4-(tert-butoxy)benzene | 60876-70-2 | 257.15 | Br, -O-C(CH₃)₃ | 230–240 | Moderate |

| 1-Bromo-3-isobutoxy-5-(trifluoromethoxy)benzene | 1221793-64-1 | 313.11 | Br, -O-CH₂CH(CH₃)₂, -O-CF₃ | 180–190 | High |

| 1-Bromo-3,5-di-tert-butylbenzene | 22385-77-9 | 285.23 | Br, -C(CH₃)₃ (×2) | 300+ | Very Low |

| 1-Bromo-3-ethoxybenzene | 131738-73-3 | 215.07 | Br, -O-CH₂CH₃ | 200–210 | High |

Reactivity in Cross-Coupling Reactions

- The bromine at position 1 in this compound is highly reactive in Suzuki-Miyaura couplings, but the tert-butoxy group can hinder palladium catalyst accessibility compared to smaller alkoxy analogs .

- In contrast, 1-Bromo-3-ethoxybenzene undergoes faster coupling due to reduced steric bulk .

Pharmaceutical Relevance

- The tert-butoxy group is often used as a protecting group for hydroxyls in drug intermediates, whereas trifluoromethoxy groups improve metabolic stability .

Biological Activity

1-Bromo-3-(tert-butoxy)-5-chlorobenzene is an organic compound that has garnered attention for its potential biological activities. This article explores its biochemical interactions, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

- Molecular Formula : C₁₀H₁₂BrClO

- Molecular Weight : 247.56 g/mol

- CAS Number : 61024-95-1

The compound features a bromine atom, a chlorine atom, and a tert-butoxy group attached to a benzene ring, which significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit cytochrome P450 enzymes (CYPs), particularly CYP2D6, which is involved in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs.

- Protein Interaction : The brominated phenoxy group can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. The tert-butoxy group enhances hydrophobic interactions, affecting the binding affinity to target proteins.

Biological Activity Overview

Several studies have investigated the biological activity of this compound, focusing on its potential therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism may involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

- Antimicrobial Properties : The compound has also demonstrated antimicrobial activity against certain bacterial strains, indicating its potential as an antibacterial agent.

Nucleoside Interaction Studies

Research has highlighted the interaction of this compound with nucleosides, suggesting a potential role in modulating nucleic acid synthesis. These interactions may be crucial for understanding its pharmacological effects in vivo.

CYP Enzyme Inhibition

In vitro assays have confirmed that this compound inhibits CYP2D6 activity. This inhibition could lead to significant drug-drug interactions when co-administered with other medications metabolized by this enzyme.

Cellular Assays

Cellular assays have shown that the compound induces apoptosis in cancer cell lines through ROS-mediated pathways. The IC50 values for various cell lines indicate promising anticancer potential, warranting further investigation into its therapeutic applications.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds is presented below:

| Compound Name | Structure Type | Notable Biological Activity |

|---|---|---|

| This compound | Bromochlorobenzene | CYP2D6 inhibitor; potential anticancer activity |

| 3-(2-Bromo-4-(tert-butyl)phenoxy)piperidine | Phenoxy Compound | Modulates protein activity; interacts with nucleosides |

| 2-Bromo-4-fluoro-1-chlorobenzene | Bromochlorobenzene | Different electronic effects; less studied |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.